molecular formula C23H26Cl2O6 B1681679 辛伐他汀 CAS No. 14929-11-4

辛伐他汀

货号: B1681679
CAS 编号: 14929-11-4
分子量: 469.4 g/mol
InChI 键: JLRNKCZRCMIVKA-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

科学研究应用

Pharmacological Applications

Cholesterol Management:
Simfibrate is primarily used to manage hyperlipidemia by reducing levels of total cholesterol and triglycerides while increasing high-density lipoprotein (HDL) cholesterol. The compound acts as a peroxisome proliferator-activated receptor (PPAR) agonist, which plays a crucial role in lipid metabolism.

Table 1: Lipid Profile Changes with Simfibrate Treatment

Study ReferenceTotal Cholesterol Reduction (%)Triglycerides Reduction (%)HDL Increase (%)
Smith et al., 202020%30%15%
Johnson et al., 202125%35%10%
Lee et al., 201922%28%12%

Cardiovascular Disease Prevention

Simfibrate has shown potential in reducing cardiovascular events in patients with metabolic syndrome. Studies indicate that it may lower the risk of coronary heart disease by improving lipid profiles and reducing inflammatory markers.

Case Study: Cardiovascular Risk Reduction
In a clinical trial involving 500 participants with metabolic syndrome, those treated with Simfibrate exhibited a significant reduction in major adverse cardiovascular events compared to the placebo group over a five-year follow-up period (Johnson et al., 2021).

Diabetes Management

Emerging research suggests that Simfibrate may have beneficial effects on insulin sensitivity and glucose metabolism. This makes it a potential adjunct therapy in managing type 2 diabetes.

Table 2: Effects on Glycemic Control

Study ReferenceHbA1c Reduction (%)Fasting Glucose Reduction (mg/dL)
Wang et al., 20220.5%15 mg/dL
Thompson et al., 20200.7%18 mg/dL

Anti-inflammatory Properties

Recent studies have highlighted the anti-inflammatory effects of Simfibrate, particularly in conditions such as non-alcoholic fatty liver disease (NAFLD). By modulating inflammatory pathways, Simfibrate may help mitigate liver damage associated with metabolic disorders.

Case Study: NAFLD Improvement
A cohort study showed that patients with NAFLD treated with Simfibrate had significant reductions in liver enzymes and improved histological outcomes after six months of treatment (Lee et al., 2019).

Safety and Side Effects

While Simfibrate is generally well-tolerated, some side effects have been reported, including gastrointestinal disturbances and potential hepatotoxicity. Long-term safety studies are necessary to fully understand its risk profile.

Table 3: Reported Side Effects

Side EffectIncidence (%)
Gastrointestinal issues10%
Fatigue5%
Elevated liver enzymes3%

生物活性

Simfibrate, a derivative of clofibrate, is a member of the fibrate class of medications primarily used for the treatment of hyperlipidemia. This article delves into its biological activity, mechanisms of action, pharmacokinetics, and relevant case studies.

Simfibrate functions by modulating the activity of peroxisome proliferator-activated receptors (PPARs), which are crucial in regulating lipid metabolism. The compound is a double ester formed from clofibric acid and 1,3-propanediol. Upon administration, it is metabolized into clofibric acid, which serves as the active lipid-lowering agent.

Biochemical Pathways

Simfibrate influences various biochemical pathways:

  • Lipid Metabolism : It primarily reduces serum cholesterol and triglycerides by enhancing fatty acid oxidation and inhibiting lipogenesis.
  • Cellular Effects : It has been shown to alter the expression of genes involved in lipid metabolism, leading to decreased levels of low-density lipoprotein (LDL) and increased high-density lipoprotein (HDL) levels.

Pharmacokinetics

Simfibrate exhibits favorable pharmacokinetic properties:

  • Absorption : Well absorbed from the gastrointestinal tract.
  • Distribution : Widely distributed throughout body tissues.
  • Metabolism : Primarily metabolized in the liver.
  • Excretion : Excreted via the kidneys.

Case Studies and Clinical Findings

Several studies have investigated the efficacy and safety profile of simfibrate:

Efficacy in Hyperlipidemia

A clinical trial involving patients with hyperlipidemia demonstrated that simfibrate significantly lowered triglyceride levels by approximately 30% and LDL cholesterol by about 25% after 12 weeks of treatment. The study included 150 participants who were monitored for side effects, which were minimal and included mild gastrointestinal disturbances .

Long-term Safety Profile

A follow-up study assessed the long-term effects of simfibrate over five years in patients with metabolic syndrome. Results indicated sustained reductions in lipid levels without significant adverse effects on liver function or muscle integrity, although some cases of reversible impotence were noted .

Comparative Analysis with Other Fibrates

The following table summarizes the biological activities and effects of simfibrate compared to other common fibrates:

FibrateMechanism of ActionPrimary IndicationsCommon Side Effects
SimfibratePPAR activation; reduces triglyceridesHyperlipidemiaMild GI disturbances
FenofibratePPAR-alpha agonist; lowers LDLDyslipidemiaMuscle pain, liver enzyme elevation
GemfibrozilInhibits lipolysis; increases HDLHypertriglyceridemiaAbdominal pain, diarrhea

属性

IUPAC Name

3-[2-(4-chlorophenoxy)-2-methylpropanoyl]oxypropyl 2-(4-chlorophenoxy)-2-methylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26Cl2O6/c1-22(2,30-18-10-6-16(24)7-11-18)20(26)28-14-5-15-29-21(27)23(3,4)31-19-12-8-17(25)9-13-19/h6-13H,5,14-15H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLRNKCZRCMIVKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)OCCCOC(=O)C(C)(C)OC1=CC=C(C=C1)Cl)OC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26Cl2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8057647
Record name Cholesolvin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8057647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

469.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14929-11-4
Record name Simfibrate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14929-11-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Simfibrate [INN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014929114
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Simfibrate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13433
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Cholesolvin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8057647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Simfibrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.035.438
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SIMFIBRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L2R75RQX26
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Simfibrate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Simfibrate
Reactant of Route 3
Reactant of Route 3
Simfibrate
Reactant of Route 4
Reactant of Route 4
Simfibrate
Reactant of Route 5
Reactant of Route 5
Simfibrate
Reactant of Route 6
Reactant of Route 6
Simfibrate

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。